molecular formula C16H21N3O2S B6913166 2-[(4-Methylsulfonyl-1,4-diazepan-1-yl)methyl]quinoline

2-[(4-Methylsulfonyl-1,4-diazepan-1-yl)methyl]quinoline

Cat. No.: B6913166
M. Wt: 319.4 g/mol
InChI Key: AMONYOYDEUGGGF-UHFFFAOYSA-N
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Description

2-[(4-Methylsulfonyl-1,4-diazepan-1-yl)methyl]quinoline is a complex organic compound that features a quinoline core structure substituted with a 4-methylsulfonyl-1,4-diazepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylsulfonyl-1,4-diazepan-1-yl)methyl]quinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, which can be achieved through the Skraup synthesis or Friedländer synthesis. The 4-methylsulfonyl-1,4-diazepane moiety is then introduced via nucleophilic substitution reactions, often using sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylsulfonyl-1,4-diazepan-1-yl)methyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.

    Substitution: The diazepane moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various functionalized quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-[(4-Methylsulfonyl-1,4-diazepan-1-yl)methyl]quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylsulfonyl-1,4-diazepan-1-yl)methyl]benzonitrile
  • 2-[(4-Methylsulfonyl-1,4-diazepan-1-yl)methyl]benzamide

Uniqueness

2-[(4-Methylsulfonyl-1,4-diazepan-1-yl)methyl]quinoline is unique due to its specific combination of a quinoline core with a 4-methylsulfonyl-1,4-diazepane moiety. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-[(4-methylsulfonyl-1,4-diazepan-1-yl)methyl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-22(20,21)19-10-4-9-18(11-12-19)13-15-8-7-14-5-2-3-6-16(14)17-15/h2-3,5-8H,4,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMONYOYDEUGGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCN(CC1)CC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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